molecular formula C8H12BrN3 B596272 5-Bromo-N-(tert-butyl)pyrimidin-2-amine CAS No. 14001-72-0

5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Cat. No.: B596272
CAS No.: 14001-72-0
M. Wt: 230.109
InChI Key: CDWJPISSORTFRO-UHFFFAOYSA-N
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Description

5-Bromo-N-(tert-butyl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H12BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Scientific Research Applications

5-Bromo-N-(tert-butyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

5-Bromo-2-T-butylaminopyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, avoid contact with skin and eyes, and to use personal protective equipment .

Relevant Papers While specific papers on 5-Bromo-2-T-butylaminopyrimidine were not found, one paper was found discussing the use of 5-Bromo-2′-deoxyuridine (BrdU) to measure the turnover of cell populations in vivo . This may provide some insight into potential research directions for 5-Bromo-2-T-butylaminopyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine typically involves the bromination of 2-T-butylaminopyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow chemistry. This allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(tert-butyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyrimidine derivatives.

Mechanism of Action

The mechanism by which 5-Bromo-N-(tert-butyl)pyrimidin-2-amine exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-butylaminopyrimidine
  • 2-Amino-5-bromopyrimidine
  • 5-Bromopyrimidine

Uniqueness

5-Bromo-N-(tert-butyl)pyrimidin-2-amine is unique due to the presence of the T-butylamino group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

5-bromo-N-tert-butylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWJPISSORTFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675150
Record name 5-Bromo-N-tert-butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-72-0
Record name 5-Bromo-N-tert-butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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